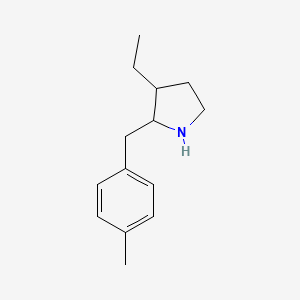
3-Ethyl-2-(4-methylbenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(4-methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethyl group at the third position and a 4-methylbenzyl group at the second position of the pyrrolidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of a titanium (IV) isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) catalyst system . This method is known for its regio- and stereoselectivity, providing high yields of the desired pyrrolidine derivatives.
Another method involves the use of palladium-catalyzed intramolecular cyclization of nitrogen-containing enynes. This reaction is typically carried out in the presence of zinc chloride (ZnCl2) and alkenylstannane, resulting in the formation of pyrrolidine derivatives with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethyl-2-(4-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-Ethyl-2-(4-methylbenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Ethyl-2-(4-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at positions 2 and 5 of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(4-methylbenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and 4-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
3-ethyl-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-13-8-9-15-14(13)10-12-6-4-11(2)5-7-12/h4-7,13-15H,3,8-10H2,1-2H3 |
InChIキー |
ABXHUALQMPNGPQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1CC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



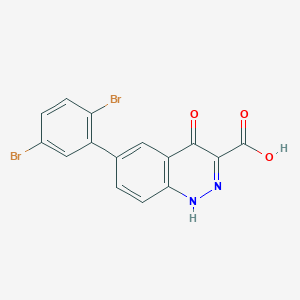
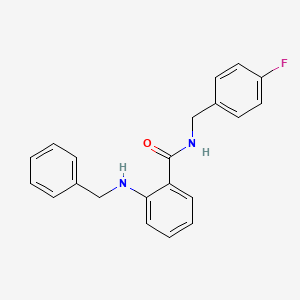
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
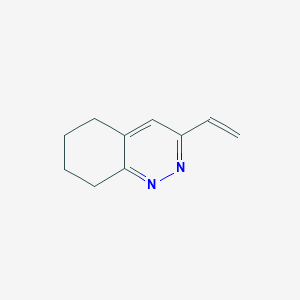

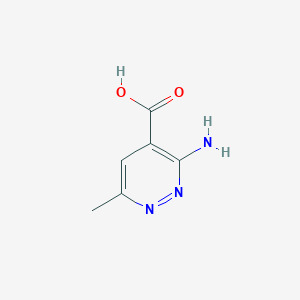

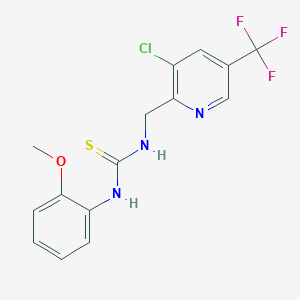
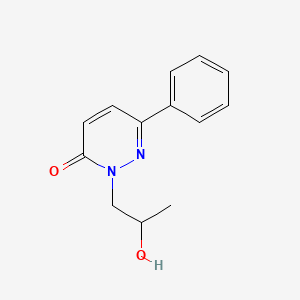
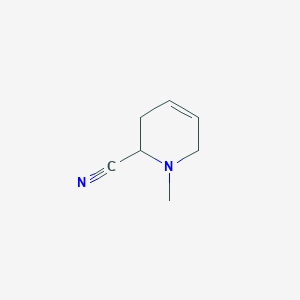
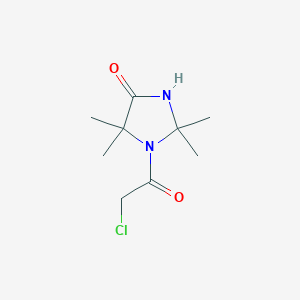
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
